molecular formula C14H15N3O4 B8660207 3,3-Dimethyl-1-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butan-2-one CAS No. 881006-25-3

3,3-Dimethyl-1-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butan-2-one

Cat. No. B8660207
Key on ui cas rn: 881006-25-3
M. Wt: 289.29 g/mol
InChI Key: WTVNDOQUHYHQOE-UHFFFAOYSA-N
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Patent
US07268235B2

Procedure details

In a 250 ml flask, place 16 g (0.088 m) of 3-nitrobenzamidoxime (9a), 21.3 g (0.135 m) of methyl 4,4-dimethyl-3-oxovalerate (10a; R1=t-butyl), and 120 ml of toluene. Heat and stir the reaction mixture under reflux with a Dean-Stark trap for 23 hrs. Distill off toluene under a reduced pressure at 50-60° C. to thick oil. Add 60 ml of heptane to the oil with stirring, cool and stir at 0-5° C. for 30 min. Collect solid, wash with heptane, and dry in air to give 22.9 g (90%) of 5-(3,3-dimethyl-2-oxobutyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole [Formula II: R1=t-butyl and R2=3-nitrophenyl].
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7](=[N:9][OH:10])[NH2:8])([O-:3])=[O:2].[CH3:14][C:15]([CH3:24])([CH3:23])[C:16](=[O:22])[CH2:17][C:18](OC)=O>C1(C)C=CC=CC=1>[CH3:14][C:15]([CH3:24])([CH3:23])[C:16](=[O:22])[CH2:17][C:18]1[O:10][N:9]=[C:7]([C:6]2[CH:11]=[CH:12][CH:13]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[N:8]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(N)=NO)C=CC1
Step Two
Name
Quantity
21.3 g
Type
reactant
Smiles
CC(C(CC(=O)OC)=O)(C)C
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stir the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
under reflux with a Dean-Stark trap for 23 hrs
Duration
23 h
DISTILLATION
Type
DISTILLATION
Details
Distill off toluene under a reduced pressure at 50-60° C. to thick oil
ADDITION
Type
ADDITION
Details
Add 60 ml of heptane to the oil
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cool
STIRRING
Type
STIRRING
Details
stir at 0-5° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Collect solid
WASH
Type
WASH
Details
wash with heptane
CUSTOM
Type
CUSTOM
Details
dry in air

Outcomes

Product
Name
Type
product
Smiles
CC(C(CC1=NC(=NO1)C1=CC(=CC=C1)[N+](=O)[O-])=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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